molecular formula C22H30ClN3O6S B1678494 Pivampicillin hydrochloride CAS No. 26309-95-5

Pivampicillin hydrochloride

Cat. No. B1678494
CAS RN: 26309-95-5
M. Wt: 500 g/mol
InChI Key: DQECFVGMGBQCPA-UHFFFAOYSA-N
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Description

Pivampicillin hydrochloride is a pivaloyloxymethyl ester of ampicillin . It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .


Synthesis Analysis

Pivampicillin hydrochloride was synthesized in laboratories and purified to constant spectrophotometric values .


Molecular Structure Analysis

The molecular formula of Pivampicillin hydrochloride is C22H29N3O6S . The molar mass is 463.55 g·mol −1 . The IUPAC name is 2,2-Dimethylpropanoyloxymethyl (2 S ,5 R ,6 R )-6- { [ (2 R )-2-amino-2-phenyl-acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

A spectrophotometric method for the determination of pivampicillin hydrochloride is described based on the colorimetric reaction of chromotropic acid with formaldehyde, which is formed in a stoichiometric quantity on hydrolysis of pivampicillin hydrochloride .


Physical And Chemical Properties Analysis

Pivampicillin hydrochloride is absorbed more efficiently from the gastrointestinal tract than ampicillin . Amounts in excess of 99% of the pivampicillin absorbed are converted to ampicillin within 15 minutes of absorption .

Scientific Research Applications

Antibiotic Treatment in Respiratory and Urinary Tract Infections

Pivampicillin hydrochloride, a prodrug of ampicillin, has been effectively used in treating respiratory and urinary tract infections. A study by Danø and Hansen (1973) demonstrated its efficacy in treating pneumonia, bronchitis, and urinary tract infections, with a significant proportion of patients becoming afebrile and symptom-free within six days (Danø & Hansen, 1973).

Improved Absorption and Efficiency

Pivampicillin hydrochloride shows enhanced absorption and efficiency compared to ampicillin. Roholt, Nielsen, and Kristensen (1974) found that pivampicillin produced higher and more rapidly achieved peak serum concentrations of ampicillin than equivalent doses of ampicillin (Roholt, Nielsen, & Kristensen, 1974). Additionally, the drug's bioavailability was superior to higher doses of ampicillin, highlighting its effectiveness in delivering the active compound.

Pharmacokinetic Behavior

The pharmacokinetic behavior of pivampicillin, in both its hydrochloride and base forms, has been a subject of research. Studies indicated that the base and hydrochloride forms of pivampicillin are equivalent in terms of pharmacokinetic behavior, suggesting the formulation itself, rather than the ionization state of the drug, is more significant for biological equivalence (Fedorcak, Mielenz, & Bozler, 1977).

Spectrophotometric Determination

Marchi, Mascellani, and Boccali (1973) developed a spectrophotometric method for the determination of pivampicillin hydrochloride. This method is based on the colorimetric reaction of chromotropic acid with formaldehyde, which is formed on the hydrolysis of pivampicillin hydrochloride, providing a reliable way to quantify the drug (Marchi, Mascellani, & Boccali, 1973).

Future Directions

Pivampicillin is only available in Denmark, where it is sold as Pondocillin® by PharmaCoDane, or Miraxid® by LEO Pharma . With the emergence of multidrug-resistant bacteria and the antimicrobial drug discovery pipeline currently running dry, it is timely to re-evaluate the antibiotics we have available in our clinical formulary, to determine how best they can be used .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECFVGMGBQCPA-GLCLSGQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33817-20-8 (Parent)
Record name Pivampicillin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90180926
Record name Pivampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivampicillin hydrochloride

CAS RN

26309-95-5
Record name Pivampicillin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26309-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivampicillin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
L Förström, A Lassus - British Journal of Venereal Diseases, 1972 - ncbi.nlm.nih.gov
… Pivampicillin hydrochloride in gonorrhoea 511 … TABLE I Overall results of treatment with pivampicillin hydrochloride compared with … Pivampicillin hydrochloride in gonorrhoea 513 …
Number of citations: 8 www.ncbi.nlm.nih.gov
E Marchi, G Mascellani, D Boccali - Journal of Pharmaceutical Sciences, 1974 - Elsevier
A spectrophotometric method for the determination of pivampicillin hydrochloride is described based on the colorimetric reaction of chromotropic acid with formaldehyde, which is …
Number of citations: 5 www.sciencedirect.com
P Hydrochloride - Dictionary of Contact Allergens: Chemical Structures …, 2021 - Springer
CAS Registry Number [33817-20-8] Pivampicillin Hydrochloride CAS Registry Number [26309-95-5] Pivampicillin is a prodrug of ampicillin. It caused sensitization in 56 workers at a …
Number of citations: 0 link.springer.com
WH Lee, UK Jee, YH Lee, SR Kim - Journal of Pharmaceutical …, 1985 - koreascience.kr
… Microcapsule gave showed slightly higher serum level than pivampicillin hydrochloride … pivampicillin hydrochloride and microcapsule. The ulcer index of pivampicillin hydrochloride …
Number of citations: 0 koreascience.kr
RB Hunton, RG Harper, DA Bremner… - New Zealand Medical …, 1974 - cabdirect.org
50 patients suffering from gonorrhoea were each treated with 1400 mg pivampicillin as four 350-mg capsules orally, with a biscuit and a drink of milk or fruit juice. Only 3 were not cured …
Number of citations: 1 www.cabdirect.org
G Hitzenberger, PE Wittreich, I Jaschek, A Korn… - Pharmacology of …, 1976 - Springer
… Animal studies suggested that this compound was well tolerated and well absorbed, yielding serum levels of ampicillin comparable to those after pivampicillin hydrochloride. …
Number of citations: 0 link.springer.com
K Roholt, B Nielsen, E Kristensen - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… Studies on pivampicillin hydrochloride and ampicillin trihydrate, administered in capsules to healthy volunteers, indicated that pivampicillin was absorbed more efficiently from the …
Number of citations: 35 journals.asm.org
M Ehrnebo, SO Nilsson, LO Boréus - Journal of pharmacokinetics and …, 1979 - Springer
… doses of intravenous ampicillin (471 mg), oral ampicillin tablets (495 mg), oral bacampieillin hydrochloride tablets (562 mg ampicillin equivalenO, and oral pivampicillin hydrochloride …
Number of citations: 91 link.springer.com
RB Hunton, RG Harper, DA Bremner… - New Zealand Medical …, 1974 - cabdirect.org
Pivampicillin has been shown to reach peak plasma concentrations in 1 hour, with plasma levels of ampicillin 2-3 times higher than those obtained with ampicillin trihydrate. Two series …
Number of citations: 3 www.cabdirect.org
J Hamilton-Miller, J Kosmidis, W Brumfitt - Infection, 1974 - Springer
… pivampicillin hydrochloride), but also those using half and double this dosage. The mean … and urinary recovery following a dose of pivampicillin hydrochloride equivalent to 250 mg. of …
Number of citations: 5 link.springer.com

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